The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves multi-step reactions. A common synthetic route includes the cyclization of 2-amino-1,3,4-thiadiazole with azetidin-3-ol. This reaction is conducted under basic conditions using solvents such as dimethylformamide (DMF) or in the presence of bases like triethylamine or sodium hydroxide. The process often requires elevated temperatures to facilitate the reaction.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Parameters such as temperature, pressure, and reactant concentrations are meticulously controlled during production to achieve consistent results.
The molecular formula of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol is CHNOS, with a molecular weight of 157.20 g/mol . The compound's structure features:
The compound's structural arrangement allows it to participate in various chemical interactions that are crucial for its biological activity.
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol can undergo several chemical reactions characteristic of both its azetidine and thiadiazole functionalities. Key reactions include:
The specific reaction conditions often involve the use of bases and heating to promote the desired transformations .
The potential applications of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol span various fields:
Research into this compound's specific interactions and efficacy is ongoing and may reveal further applications in medicinal chemistry .
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (CAS: 1343157-29-8) represents an innovative hybrid scaffold in medicinal chemistry, combining the bioactive 1,3,4-thiadiazole ring with the strained azetidine heterocycle. This compound (Molecular Formula: C₅H₇N₃OS; Molecular Weight: 157.19 g/mol) exemplifies strategic pharmacophore hybridization aimed at enhancing target affinity and pharmacokinetic properties. Its design leverages the distinct electronic and steric features of both moieties to target oncological and infectious diseases, positioning it as a privileged structure for drug discovery [1] [4].
Table 1: Physicochemical Profile of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol
Property | Value | Method/Description |
---|---|---|
CAS Registry Number | 1343157-29-8 | Chemical Abstracts Service |
Molecular Formula | C₅H₇N₃OS | Elemental composition |
Molecular Weight | 157.19 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 1 (OH group) | Computational chemistry |
Hydrogen Bond Acceptors | 5 (N and O atoms) | TPSA: 49.25 Ų |
LogP | -0.281 | Lipophilicity index |
Rotatable Bonds | 1 | SMILES: OC1CN(C2=NN=CS2)C1 |
The 1,3,4-thiadiazole ring is a sulfur-nitrogen heterocycle with high aromaticity and mesoionic character, enabling efficient membrane penetration and target binding. Its bioisosteric resemblance to pyrimidine allows it to mimic nucleic acid bases, facilitating interference with DNA replication and enzyme functions in cancer cells [3] [7]. Key pharmacological attributes include:
Azetidine, a four-membered nitrogen heterocycle, confers ring strain and conformational rigidity that enhances binding selectivity to biological targets. The 3-hydroxyazetidine moiety in 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol contributes:
The fusion of 1,3,4-thiadiazole and azetidine aims to synergize their complementary bioactivities and optimize drug-like properties:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8